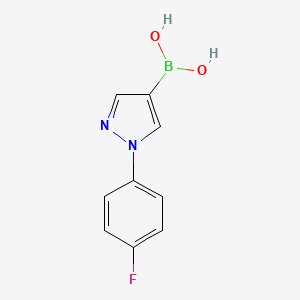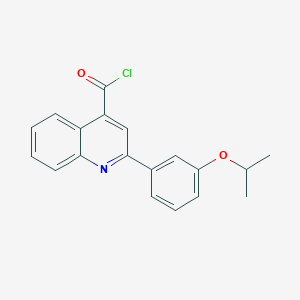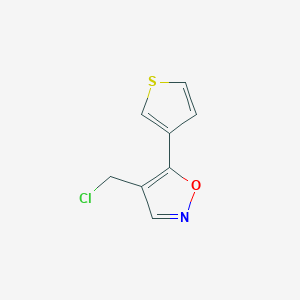![molecular formula C7H16Cl2N4 B1532175 [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1269379-00-1](/img/structure/B1532175.png)
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 227.13 . The SMILES string representation isCl.Cl.CNCc1nncn1C(C)C . This provides a way to represent the structure of the chemical in text format. Physical And Chemical Properties Analysis
This compound is a solid . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and applications.Applications De Recherche Scientifique
Antifungal Activity
Triazole derivatives have been studied for their antifungal properties. A quantitative structure-activity relationship (QSAR) study can be conducted to predict the antifungal activity of such compounds against specific pathogens like Alternaria solani, which is known to cause early blight in potatoes and tomatoes .
Antimicrobial Efficacy
The structural analogs of triazole compounds have shown effectiveness against Gram-positive bacteria. Evaluating the antimicrobial activity of these derivatives can lead to the development of new antimicrobial agents with potential applications in treating bacterial infections .
Chemical Research and Synthesis
Triazole derivatives are valuable in chemical synthesis and research. They serve as intermediates in the production of more complex chemical entities. The availability of technical documents and peer-reviewed papers on similar compounds can aid in understanding their synthesis and potential modifications for various applications .
Biological Potential of Indole Derivatives
While not directly related to triazoles, indole derivatives share some structural similarities and have diverse biological and clinical applications. Exploring the biological potential of triazole compounds could lead to discoveries in plant hormones or pharmacological activities .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWCGYKVBKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)


![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)




